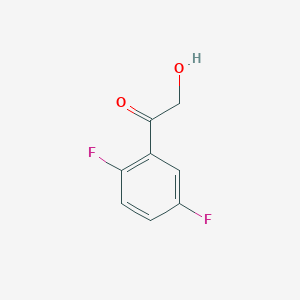2',5'-Difluoro-2-hydroxyacetophenone
CAS No.:
Cat. No.: VC15733901
Molecular Formula: C8H6F2O2
Molecular Weight: 172.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H6F2O2 |
|---|---|
| Molecular Weight | 172.13 g/mol |
| IUPAC Name | 1-(2,5-difluorophenyl)-2-hydroxyethanone |
| Standard InChI | InChI=1S/C8H6F2O2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,11H,4H2 |
| Standard InChI Key | LEJAANQLCLNFQN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)C(=O)CO)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Nomenclature
2',5'-Difluoro-2-hydroxyacetophenone belongs to the acetophenone family, featuring a benzene ring substituted with a hydroxyl group (-OH) at the 2-position, fluorine atoms at the 2' and 5' positions, and an acetyl group (-COCH₃) at the 1-position. The systematic IUPAC name is 1-(2,5-difluoro-2-hydroxyphenyl)ethan-1-one.
Key Structural Features:
-
Hydroxyl group: Enhances solubility in polar solvents and enables hydrogen bonding .
-
Fluorine substituents: Electron-withdrawing effects modulate electronic density, influencing reactivity and stability .
-
Acetyl group: Provides a site for nucleophilic substitution or reduction reactions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2',5'-difluoro-2-hydroxyacetophenone can be inferred from analogous compounds:
Route 1: Friedel-Crafts Acylation
-
Starting material: 2,5-Difluorophenol reacts with acetic anhydride in the presence of a Lewis acid (e.g., AlCl₃ or BF₃) .
-
Reaction conditions:
Route 2: Fries Rearrangement
Example Reaction Scheme:
Optimization Challenges
-
Regioselectivity: Competing substitution patterns may arise due to the directing effects of fluorine and hydroxyl groups .
-
Purification: Separation from byproducts (e.g., diacetylated derivatives) requires careful chromatography or recrystallization .
Physicochemical Properties
Experimental and Predicted Data
Reactivity and Functionalization
Electrophilic Aromatic Substitution
Fluorine atoms deactivate the ring, directing incoming electrophiles to the meta and para positions relative to the hydroxyl group . Example reactions:
-
Nitration: Yields nitro derivatives at the 4-position.
-
Sulfonation: Forms sulfonic acid groups at the 6-position.
Nucleophilic Reactions
The acetyl group undergoes:
-
Reduction: NaBH₄ converts the ketone to a secondary alcohol.
-
Grignard Addition: Forms tertiary alcohols with organomagnesium reagents.
Applications in Pharmaceutical Chemistry
Intermediate for Drug Synthesis
-
Antimicrobial agents: Fluorinated acetophenones are precursors to quinolone antibiotics.
-
Kinase inhibitors: The hydroxyl group facilitates hydrogen bonding with target proteins .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume